2-ethyloxane-4-carbonitrile
Description
2-Ethyloxane-4-carbonitrile is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol It is a nitrile derivative of oxane, characterized by the presence of an ethyl group at the second position and a cyano group at the fourth position of the oxane ring
Properties
CAS No. |
1344297-75-1 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.2 |
Purity |
75 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Haloalcohol Precursors
A common route to oxane derivatives involves the cyclization of haloalcohols under basic or acidic conditions. For this compound, a hypothetical pathway could employ 4-cyano-2-ethylpentanol as a precursor. Treatment with a Lewis acid catalyst (e.g., BF₃·OEt₂) facilitates intramolecular etherification, forming the oxane ring. This method requires careful temperature control (typically 0–50°C) to minimize side reactions such as polymerization or nitrile hydrolysis.
Example Reaction:
Ring-Opening and Refunctionalization of Tetrahydrofuran (THF) Derivatives
Nitrile Group Installation Techniques
Nucleophilic Substitution with Cyanide Salts
Replacing a leaving group (e.g., bromide or tosylate) at the 4-position of a preformed oxane intermediate with potassium cyanide (KCN) or sodium cyanide (NaCN) is a direct method. For example, 2-ethyl-4-bromooxane treated with KCN in dimethylformamide (DMF) at 80°C would yield the nitrile product.
Safety Note: Cyanide salts are highly toxic, necessitating strict adherence to protocols such as using fume hoods and personal protective equipment (PPE).
Hydrolysis of Amides Followed by Dehydration
An alternative two-step process involves converting an amide intermediate to a nitrile. 2-Ethyl-4-carbamoyloxane, synthesized via amidation of a carboxylic acid derivative, can be dehydrated using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Catalytic Approaches and Optimization
Transition Metal-Catalyzed Reactions
Palladium or nickel catalysts enable cross-coupling reactions to introduce the ethyl or nitrile groups. For instance, Suzuki-Miyaura coupling could attach an ethyl group to a brominated oxane intermediate, while a cyanation reaction using Zn(CN)₂ and a palladium catalyst installs the nitrile.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates. Optimal temperatures range from 25°C to 100°C, depending on the step’s exothermicity.
Analytical Characterization
Post-synthesis, the compound is validated using:
-
NMR Spectroscopy: Peaks at δ 1.2–1.5 ppm (ethyl CH₃), δ 3.5–4.0 ppm (oxane CH₂), and δ 2.5–3.0 ppm (nitrile-adjacent CH₂).
-
Mass Spectrometry: Molecular ion peak at m/z 139.19 (C₈H₁₃NO).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Haloalcohol Cyclization | 65–75 | 90–95 | Competing polymerization |
| THF Derivatization | 50–60 | 85–90 | Multi-step optimization |
| Cyanide Substitution | 70–80 | 95–98 | Toxicity management |
Industrial-Scale Production Challenges
Scaling up laboratory methods requires addressing:
Chemical Reactions Analysis
Types of Reactions: 2-Ethyloxane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane-4-carboxylic acid derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The cyano group can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxane-4-carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyloxane-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethyloxane-4-carbonitrile involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-Methyloxane-4-carbonitrile
- 2-Propyl-oxane-4-carbonitrile
- 2-Butyloxane-4-carbonitrile
Comparison: 2-Ethyloxane-4-carbonitrile is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, boiling point, and reactivity profiles, making it suitable for specific applications where other compounds may not be as effective.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-ethyloxane-4-carbonitrile with high purity?
- Category : Basic (Synthesis Optimization)
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyanation of oxane derivatives. For example, reacting ethylamine with a pre-functionalized oxane precursor (e.g., halogenated oxane) in the presence of a cyanating agent like sodium cyanide. Solvents such as acetonitrile or dichloromethane are preferred due to their polarity and inertness. Catalysts like triethylamine (1–2 mol%) can enhance reaction efficiency by neutralizing acidic by-products . Reaction temperatures between 60–80°C for 12–24 hours yield optimal results. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.
Q. How can researchers address solubility challenges of this compound in aqueous media for biological assays?
- Category : Basic (Solubility Optimization)
- Methodological Answer : Co-solvent systems (e.g., DMSO-water mixtures) are effective for improving solubility. Alternatively, derivatization of the ethyl group with hydrophilic substituents (e.g., hydroxyl or carboxylate) can enhance aqueous compatibility without altering the core carbonitrile functionality. Dynamic light scattering (DLS) and UV-Vis spectroscopy are recommended to monitor solubility and aggregation states .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Category : Basic (Structural Characterization)
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm the ethyl and oxane ring protons (δ 1.2–1.5 ppm for ethyl CH₃, δ 3.5–4.0 ppm for oxane ring protons).
- IR : A sharp peak at ~2240 cm⁻¹ confirms the carbonitrile group.
- X-ray crystallography : For absolute configuration verification, use ORTEP-III software to model single-crystal data .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the carbonitrile group in this compound under nucleophilic conditions?
- Category : Advanced (Reaction Mechanism)
- Methodological Answer : Kinetic studies using stopped-flow spectrophotometry can track reaction rates with nucleophiles (e.g., thiols or amines). Isotopic labeling (e.g., ¹⁵N in cyanide) combined with mass spectrometry identifies intermediates. Computational modeling (DFT calculations) predicts transition states and activation energies for nucleophilic attack pathways .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data for this compound derivatives?
- Category : Advanced (Data Validation)
- Methodological Answer : Cross-validate X-ray diffraction data with solid-state NMR to confirm molecular packing and hydrogen-bonding interactions. For discrepancies in substituent orientations, employ variable-temperature NMR to assess dynamic equilibria. Use Hirshfeld surface analysis to quantify intermolecular interactions affecting crystallographic outcomes .
Q. How can computational modeling predict the biological activity of this compound analogs?
- Category : Advanced (Bioactivity Prediction)
- Methodological Answer : Molecular docking (AutoDock Vina) against target receptors (e.g., cytochrome P450 enzymes) identifies binding affinities. Pharmacophore modeling (using Schrödinger Suite) highlights critical functional groups for activity. ADMET prediction tools (e.g., SwissADME) assess pharmacokinetic profiles .
Q. What experimental designs minimize by-product formation during functionalization of this compound?
- Category : Advanced (Reaction Engineering)
- Methodological Answer : Use flow chemistry to control residence time and temperature precisely. Design DoE (Design of Experiments) matrices to optimize reagent stoichiometry and solvent polarity. In-line FTIR monitors reaction progress in real-time, enabling immediate adjustments to reduce impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
